molecular formula C5H8N4O12<br>C5H8N4O12<br>C(CH2ONO2)4 B1201358 Pentaerythritol tetranitrate CAS No. 78-11-5

Pentaerythritol tetranitrate

Cat. No.: B1201358
CAS No.: 78-11-5
M. Wt: 316.14 g/mol
InChI Key: TZRXHJWUDPFEEY-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Pentaerythritol tetranitrate primarily targets the mitochondrial aldehyde dehydrogenase (ALDH2) . This enzyme plays a crucial role in the metabolism of aldehydes and is involved in the bioactivation of nitroglycerin .

Mode of Action

This compound releases free nitric oxide (NO) after a denitration reaction . This triggers a NO-dependent signaling transduction involving soluble guanylate cyclase (sGC) . Nitric oxide binds reversibly to the ferrous-heme center of sGC, causing a conformational change and activating the enzyme .

Biochemical Pathways

The activation of sGC by nitric oxide leads to the production of cyclic guanosine monophosphate (cGMP), which then activates a series of protein kinase-dependent phosphorylations in the smooth muscle cells . This eventually results in the dephosphorylation of the myosin light chain of the smooth muscle fiber . This process leads to vasodilation, which is beneficial in conditions such as angina .

Pharmacokinetics

This compound is practically insoluble in water, weakly soluble in common nonpolar solvents such as aliphatic hydrocarbons, but soluble in some other organic solvents, particularly in acetone and dimethylformamide . These properties influence its absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action include the dilation of coronary vessels, which increases blood flow to the heart muscle . This helps to alleviate symptoms of angina . In addition, studies have shown that this compound targeting reactive oxygen species generation halted the changes of mitochondrial antioxidant enzymes and progressive fibrotic remodeling, leading to amelioration of cardiac functional performance in rats with ischemic heart failure .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. Water at 100 °c or above causes hydrolysis to dinitrate; the presence of 01% nitric acid accelerates the reaction . These factors can affect the stability and efficacy of this compound in different environments.

Biochemical Analysis

Biochemical Properties

Pentaerythritol tetranitrate releases free nitric oxide (NO) after undergoing a denitration reaction . This nitric oxide triggers NO-dependent signaling transduction involving soluble guanylate cyclase (sGC) . The compound interacts with various enzymes and proteins, including sGC, which plays a crucial role in the vasodilation process. The interaction between this compound and sGC leads to the production of cyclic guanosine monophosphate (cGMP), which is responsible for the relaxation of smooth muscles and vasodilation.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . The release of nitric oxide from this compound activates sGC, leading to an increase in cGMP levels. This, in turn, affects cell signaling pathways involved in vasodilation and smooth muscle relaxation. Additionally, this compound has been shown to influence gene expression related to nitric oxide synthesis and metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its denitration to release nitric oxide . This nitric oxide binds to the heme moiety of sGC, leading to the activation of the enzyme. The activated sGC converts guanosine triphosphate (GTP) to cGMP, which acts as a secondary messenger in various signaling pathways. The increase in cGMP levels results in the relaxation of smooth muscles and vasodilation. Additionally, this compound may also interact with other biomolecules, leading to enzyme inhibition or activation and changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but its degradation products, such as pentaerythritol mononitrate and pentaerythritol dinitrate, can also exert biological effects . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged vasodilation and changes in gene expression related to nitric oxide metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound primarily exerts vasodilatory effects through the release of nitric oxide . At higher doses, this compound can cause toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where the compound’s beneficial effects are seen at lower doses, while adverse effects occur at higher doses.

Metabolic Pathways

This compound is involved in metabolic pathways related to nitric oxide synthesis and metabolism . The compound undergoes denitration to release nitric oxide, which then participates in various biochemical reactions. Enzymes such as sGC and nitric oxide synthase (NOS) play crucial roles in these pathways. This compound can also affect metabolic flux and metabolite levels, influencing cellular metabolism and energy production.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms . The compound is lipid-soluble, allowing it to easily cross cell membranes and accumulate in lipid-rich tissues. Transporters and binding proteins may also facilitate its distribution within the body. The localization and accumulation of this compound can affect its biological activity and function.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the mitochondria, where it can affect mitochondrial function and energy production. Additionally, its localization to the endoplasmic reticulum or other cellular compartments can influence its interactions with biomolecules and enzymes.

Preparation Methods

Pentaerythritol tetranitrate is synthesized by nitrating pentaerythritol using concentrated nitric acid under controlled conditions . There are several methods for its preparation, including:

    Nitric–Sulfuric Mixed Acid Method: This involves the use of a mixture of nitric acid and sulfuric acid.

    Nitric Acid–Sulfuric Acid Method: This method uses nitric acid followed by sulfuric acid.

    Sulfuric Acid–Nitric Acid Method: This method uses sulfuric acid followed by nitric acid.

    Nitric Acid Method: This method uses only nitric acid.

In industrial production, the reacting solution is chilled to precipitate the this compound, which is then filtered, washed, dried, and recrystallized to produce a colorless crystalline material .

Chemical Reactions Analysis

Pentaerythritol tetranitrate undergoes various chemical reactions, including:

Common reagents used in these reactions include nitric acid, sulfuric acid, and various reducing agents. The major products formed from these reactions are typically gases and other small molecules .

Scientific Research Applications

Pentaerythritol tetranitrate has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Pentaerythritol tetranitrate is structurally similar to other nitrate esters such as glyceryl trinitrate and erythritol tetranitrate . it has a more prolonged duration of action compared to glyceryl trinitrate and does not exhibit the same tolerance-inducing properties . Additionally, unlike other nitrates, this compound has been shown to improve endothelial function in animal models .

Similar Compounds

  • Glyceryl trinitrate
  • Erythritol tetranitrate
  • Isosorbide dinitrate

This compound stands out due to its unique combination of explosive properties and medical applications, making it a compound of significant interest in both scientific research and industrial applications.

Properties

IUPAC Name

[3-nitrooxy-2,2-bis(nitrooxymethyl)propyl] nitrate
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InChI

InChI=1S/C5H8N4O12/c10-6(11)18-1-5(2-19-7(12)13,3-20-8(14)15)4-21-9(16)17/h1-4H2
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InChI Key

TZRXHJWUDPFEEY-UHFFFAOYSA-N
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Canonical SMILES

C(C(CO[N+](=O)[O-])(CO[N+](=O)[O-])CO[N+](=O)[O-])O[N+](=O)[O-]
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Molecular Formula

C5H8N4O12, Array
Record name PENTAERYTHRITE TETRANITRATE
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Record name PENTAERYTHRITE TETRANITRATE WITH >= 7 % WAX
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Record name PENTAERYTHRITE TETRANITRATE, [WET WITH >= 25 % WATER OR DESENSITIZED WITH >= 15 % PHLEGMATIZER]
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DSSTOX Substance ID

DTXSID2023430
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Molecular Weight

316.14 g/mol
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Physical Description

Pentaerythrite tetranitrate appears as white crystals. Density 1.75 g / cm3. Melting point 138-140 °C. Detonates at 210 °C. An extremely dangerous explosive, particularly when dry. Especially sensitive to shock and heat. Primary hazard is blast of an instantaneous explosion, not flying projectiles or fragments., Pentaerythrite tetranitrate with >= 7 % wax appears as white crystals mixed with more than 7% wax. The pure compound is a dangerous explosive, particularly when dry, and is especially sensitive to shock and heat. The admixture of wax reduces sensitivity. May explode under exposure to heat or fire. Primary hazard is blast of an instantaneous explosion, not flying projectiles or fragments., Pentaerythrite tetranitrate, [wet with >= 25 % water or desensitized with >= 15 % phlegmatizer] appears as a thick slurry of white crystals. The pure compound is a dangerous explosive, particularly when dry. Addition of water or phlegmatizer reduces sensitivity to shock and heat. May explode under exposure to heat or fire. Primary hazard is blast of an instantaneous explosion, not flying projectiles or fragments., Dry Powder; Dry Powder, Other Solid, Colorless to white solid; [ICSC], COLOURLESS-TO-WHITE CRYSTALS OR POWDER.
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Record name 1,3-Propanediol, 2,2-bis[(nitrooxy)methyl]-, 1,3-dinitrate
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Boiling Point

Explodes at 205-215 °C, BP: 180 °C at 50 mm Hg
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Solubility

less than 1 mg/mL at 72 °F (NTP, 1992), Soluble in acetone. Sparingly soluble in alcohol, ether, Very soluble in acetone, Soluble in benzene, pyrene, Soluble in toluene; slightly soluble in methanol, For more Solubility (Complete) data for Pentaerythritol tetranitrate (6 total), please visit the HSDB record page., Solubility in water: none
Record name PENTAERYTHRITE TETRANITRATE, [WET WITH >= 25 % WATER OR DESENSITIZED WITH >= 15 % PHLEGMATIZER]
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Density

1.773 at 20 °C/4 °C, 1.77 g/cm³
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Vapor Pressure

0.00000014 [mmHg], 1.36X10-7 mm Hg at 25 °C, Vapor pressure at 25 °C: negligible
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Mechanism of Action

Pentaerythritol tetranitrate is the lipid soluble polyol ester of nitric acid belonging to the family of _nitro-vasodilators_. Pentaerythritol tetranitrate releases free nitric oxide (NO) after the denitration reaction, which triggers NO-dependent signaling transduction involving soluble _guanylate cyclase (sGC_). Nitric oxide binds reversibly to the ferrous-heme center of sGC, causing conformational change and activating the enzyme. This enzyme activation results in increased cellular concentrations of _cyclic guanosine monophosphate _(cGMP) within the vascular smooth muscle, resulting in vasodilation mediated by cGMP-dependent protein kinases. Additionally, this agent causes dose-dependent arterial and venous bed., The nitrates reduce myocardial oxygen requirements through their effects on the systemic circulation. Their systemic actions include (1) a reduction in venous tone, which leads to pooling of blood in peripheral veins, decr venous return, and reduced ventricular volume and myocardial tension (preload); and (2) a decr in peripheral vascular resistance, which reduces arterial blood pressure and ventricular outflow resistance (afterload). /Nitrates/, Antianginal or cardiac load reducing agent: /Mechanism of action/ not specifically known but thought to cause a reduction of myocardial oxygen demand. This is attributed to a reduction in left ventricular preload and afterload because of venous (predominantly) and arterial dilation with a more efficient redistribution of blood flow within the myocardium. Antihypertensive: Peripheral vasodilation. /Nitrates (systemic)/, The basic mechanisms responsible for the vasodilatory and anti-ischemic action of organic nitrates involve bioactivation of, and nitric oxide (NO) release from, these compounds which have therefore been termed NO donors. The organic nitrate pentaerythritol tetranitrate (PETN) is known to possess antioxidant properties that are thought to be the underlying cause for its specific pharmacological profile. In contrast to other long-acting nitrates, PETN induces tolerance- free vasodilation in humans and was reported to prevent endothelial dysfunction as well as atherogenesis in cholesterol- fed rabbits. ... The active PETN metabolite PETriN stimulates protein expression of the antioxidant defense protein heme oxygenase-1 (HO-1). Additionally, PETriN enhanced the enzymatic activity of HO-1 measured as formation of the HO-1 metabolites bilirubin and carbon monoxide in lysates from endothelial cells. HO-1 induction subsequently led to a marked increase in protein expression of a second antioxidant protein, ferritin, via the HO-1-dependent release of free iron from endogenous heme sources. Pretreatment of endothelial cells with PETriN was followed by increased cellular resistance to oxidant injury mediated by hydrogen peroxide. Endothelial protection by PETriN was mimicked by exogenous bilirubin which led to an almost complete reversal of hydrogen peroxide-induced toxicity. Increased HO-1 and ferritin expression as well as endothelial protection occurred at micromolar concentrations of PETriN which are well within the range of plasma or tissue levels that can be expected during oral therapy. The capacity to protect the endothelium in vitro may translate into and explain the previously observed antiatherogenic actions of PETN in vivo. ... Moreover, in earlier investigations aimed at assessing the antiatherogenic potential of nitrates, PETN but not isosorbide nitrates prevented plaque formation and endothelial dysfunction in animal models of atherosclerosis. Thus, the ability to activate HO-1 induction and associated antioxidant pathways apparently distinguishes PETN from other long-acting nitrates and may explain their different patterns of action in vivo., Nitrates vary in their potential to induce the development of tolerance. During long-lasting nitrate therapy, except pentaerythritol tetranitrate (PETN), one can observe the development of reactive oxygen species (ROS) inside the muscular cell of a vessel wall, and these bind with nitric oxide (NO). This leads to decreased NO activity, thus, nitrate tolerance. PETN has no tendency to form ROS, and therefore during long-term PETN therapy, there is probably no tolerance or cross-tolerance, as during treatment with other nitrates.
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Color/Form

Tetragonal holohedra from acetone + alcohol, White crystalline, Tetragonal (acetone) prisms (acetone-alcohol)

CAS No.

78-11-5
Record name PENTAERYTHRITE TETRANITRATE
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Record name 1,3-Propanediol, 2,2-bis[(nitrooxy)methyl]-, 1,3-dinitrate
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Record name PENTAERYTHRITOL TETRANITRATE
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Record name PENTAERYTHRITOL TETRANITRATE
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Melting Point

140.5 °C, 138 °C
Record name Pentaerythritol tetranitrate
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Record name PENTAERYTHRITOL TETRANITRATE
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Synthesis routes and methods

Procedure details

To probe the scope of the photonitration reaction, the nitration of 9,9-dioctylfluorene, anisole and 1,2-dimethoxybenzene by RDX and PETN was investigated. Extended photolysis (5 h) of a mixture of 9,9-dioctylfluorene and either RDX or PETN in 1:1 acetonitrile:THF at either 254, 313, 334, or 356 nm did not generate any observable products and 9,9-dioctylfluorene was recovered in ca. 90% yield. Photolysis of anisole with RDX or PETN yielded only trace amounts of 4-nitroanisole (<1% GC yield) after 4 hours. Photolysis of 1,2-dimethoxybenzene with either RDX or PETN yielded 1,2-dimethoxy-4-nitrobenzene in only ca. 8% yield after 2 hours; moreover this reaction did not proceed cleanly and numerous polar photoproducts were observed. Based on this set of experiments, anilines were selected as candidates for potential indicators. To create fluorogenic indicators based on the facile nitration reaction between aromatic amines and the photofragmentation products of RDX and PETN, 9,9-disubstituted 9,10-dihydroacridines (DHAs) were targeted as chemosensory.
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.